Vinylsulfonic acid

概要

説明

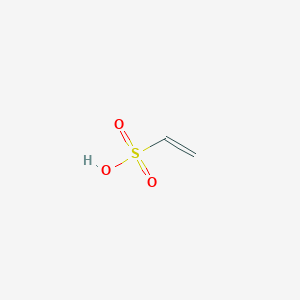

Vinylsulfonic acid, also known as vinylsulfonate, belongs to the class of organic compounds known as organosulfonic acids . Organosulfonic acids are compounds containing the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom) .

Synthesis Analysis

The synthesis of vinyl sulfones has been a topic of significant interest to organic chemists . Numerous methods have been developed, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . Vinylsulfonic acid can also be prepared by sulfochlorination of chloroethane, dehydrohalogenation to vinylsulfonyl chloride, and subsequent hydrolysis of the acid chloride .Molecular Structure Analysis

The molecular formula of Vinylsulfonic acid is C2H4O3S . It has an average mass of 108.116 Da and a mono-isotopic mass of 107.988113 Da . The structure of Vinylsulfonic acid includes a total of 9 bonds. There are 5 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis

Vinyl sulfones are known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . They have also been shown to potently inhibit a variety of enzymatic processes, providing unique properties for drug design and medicinal chemistry .Physical And Chemical Properties Analysis

Vinylsulfonic acid has a molecular formula of C2H4O3S and an average mass of 108.116 Da .科学的研究の応用

Polymerization

Vinylsulfonic acid (VSA) can be polymerized at various pH values using a special radical initiator . The gravimetric conversions were obtained, and it was found that the conversion was the maximum in acidic media and the minimum in basic media . The structural behavior of poly (vinyl sulfonic acid) P (VSA) and poly (vinyl sulfonic acid sodium salt) P (VSANa) polymers were investigated .

Investigation of Microstructure

The microstructure of P (VSA) was found in cyclic form . The molecular weights for two homopolymers were obtained at 2300 g/m by MALDI-TOF spectroscopy .

Ion Exchange Resins

Vinylsulfonic acid may also be grafted to polymeric supports (e.g. polystyrene) to give highly acidic ion exchangers .

Catalysts for Esterification

These ion exchangers can be used as catalysts for esterification .

Catalysts for Friedel-Crafts Acylations

They can also be used as catalysts for Friedel-Crafts acylations .

Synthesis of Vinyl Sulfones

Development of the methodology for the preparation of vinyl sulfones is of significant interest to organic chemists . Recently, numerous useful methods have been developed, mainly including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids and decomposition of tosylhydrazones .

Proton Conducting Membranes

Polymers that contain sulfonic groups, such as p-styrene sulfonic acid, 2-acrylamide-2-methylpropane-1-sulfonic acid, and allyl sulfonic acid have very large applications in proton conducting membranes .

Polymer Electrolyte Membrane for Fuel Cells

Sulfonic acid-based membranes are one of the best-commercialized membranes . They are increasingly significant as the polymer electrolyte membrane for fuel cells .

将来の方向性

The synthesis of vinyl sulfones, including Vinylsulfonic acid, continues to be a significant area of interest for organic chemists . Recent advances have focused on the development of new methods for their preparation, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . These developments suggest a promising future for the use of vinyl sulfones in various applications, including drug design and medicinal chemistry .

作用機序

Target of Action

Vinylsulfonic acid primarily targets the enzyme Phosphonoacetaldehyde hydrolase in Bacillus cereus . This enzyme plays a crucial role in the metabolism of certain organisms.

Mode of Action

It is known that the compound’sC=C double bond is highly reactive . This allows it to readily react with nucleophiles in an addition reaction .

Biochemical Pathways

For instance, it can form 2-Aminoethanesulfonic acid with ammonia and 2-methylaminoethanesulfonic acid with methylamine .

Pharmacokinetics

It is known that the compound is a small molecule, which may influence its bioavailability .

Result of Action

The result of Vinylsulfonic acid’s action can vary depending on the context. In the electronic industry, it is used as the monomer in the preparation of highly acidic or anionic homopolymers and copolymers . These polymers are used as photoresists and as ion-conductive polymer electrolyte membranes (PEM) for fuel cells .

Action Environment

The action of Vinylsulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by pH and temperature . Furthermore, the compound’s action can be influenced by the presence of other chemical species in the environment .

特性

IUPAC Name |

ethenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVXSWCKKBEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26101-52-0, 3039-83-6 (hydrochloride salt) | |

| Record name | Poly(vinylsulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047018 | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinylsulfonic acid | |

CAS RN |

1184-84-5 | |

| Record name | Vinylsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of vinylsulfonic acid?

A1: Vinylsulfonic acid has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.

Q2: What spectroscopic data is available for vinylsulfonic acid?

A2: Vinylsulfonic acid has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, and ESCA. These techniques provide insights into the chemical structure, functional groups, and bonding characteristics of the molecule. [, , ]

Q3: Is vinylsulfonic acid compatible with various materials?

A4: Research suggests that vinylsulfonic acid demonstrates good compatibility with a range of materials, including polyaniline, polystyrene, silica, polysaccharide-based gels, and poly(ether ether ketone). [, , , ] This versatility makes it suitable for diverse applications such as catalyst supports, membrane modifications, and composite material development.

Q4: What are the notable catalytic properties of poly(vinylsulfonic acid)?

A5: Poly(vinylsulfonic acid) (PVS) stands out as a strong solid-state acid catalyst, exhibiting high acid density comparable to sulfuric acid (IEC=9.2 meq·g−1). [] This property makes it highly effective in catalyzing reactions like esterification, Friedel-Crafts acylation, and condensation reactions, demonstrating superior performance compared to many other acid catalysts. [, ]

Q5: How does the presence of poly(vinylsulfonic acid) influence the hydrolysis reaction of dextrin?

A6: Studies reveal that poly(vinylsulfonic acid) can act as a catalyst in the hydrolysis of dextrin, slightly accelerating the reaction compared to sulfuric acid. [, , , ] Interestingly, the presence of the copolymer leads to a decrease in both enthalpy and entropy of activation compared to traditional catalysts, suggesting a different reaction mechanism.

Q6: How does the molecular weight of poly(vinylsulfonic acid) impact its catalytic activity in heterogeneous reactions?

A7: Research indicates that in heterogeneous reactions, such as the hydrolysis of fibrous cellulose, the rate acceleration provided by poly(vinylsulfonic acid) decreases with increasing density of the substrate. This is attributed to the limited penetration of the larger copolymer molecules into the amorphous region of the fiber. []

Q7: How does poly(vinylsulfonic acid) interact with amylose during hydrolysis?

A8: Studies show that poly(vinylsulfonic acid) exhibits Michaelis-Menten type catalytic behavior during the hydrolysis of amylose. [] This suggests the formation of a complex between the copolymer and amylose, characterized by a significant decrease in enthalpy and entropy.

Q8: What are the potential applications of vinylsulfonic acid in drug delivery?

A9: Vinylsulfonic acid-based hydrogels have shown promise in drug delivery applications. For instance, chemically cross-linked poly(acrylic-co-vinylsulfonic) acid hydrogels have been investigated for the controlled release of isosorbide mononitrate. These hydrogels exhibit pH-dependent swelling and drug release, making them suitable for targeted drug delivery. []

Q9: How is vinylsulfonic acid utilized in water treatment?

A10: Emulsion-templated poly(vinylsulfonic acid)-Ag nanocomposite beads with hierarchical porosity have been developed for water cleanup. [] These beads effectively remove Hg(II) and Rhodamine B dye and exhibit antibacterial properties against Escherichia coli and Staphylococcus aureus.

Q10: What role does vinylsulfonic acid play in fuel cell technology?

A11: Vinylsulfonic acid is a key component in the development of proton exchange membranes for fuel cells. [, ] Its ability to enhance proton conductivity makes it a promising material for improving the performance and efficiency of fuel cells.

Q11: Can vinylsulfonic acid be used to modify surfaces?

A12: Yes, vinylsulfonic acid can be grafted onto surfaces like polyaniline films using plasma-graft polymerization. This modification introduces cation-exchangeable groups, influencing the redox reaction mechanism of the material. [] This surface modification approach also shows promise in enhancing the hydrophilicity of polyamide surfaces for applications like reverse osmosis membranes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)